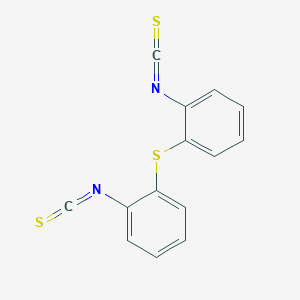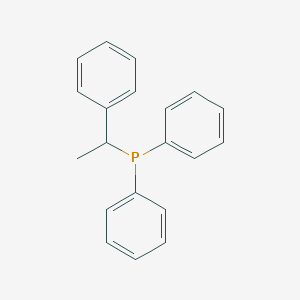
Diphenyl(1-phenylethyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(1-phenylethyl)phosphane is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is of interest due to its applications in various fields, including catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl(1-phenylethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . Another method involves the addition of methyl triflate to diphosphabicyclooctatriene, followed by treatment with alkylmagnesium halogenide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of Grignard reagents and chlorophosphines is favored due to the high yield and efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(1-phenylethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines.
Applications De Recherche Scientifique
Diphenyl(1-phenylethyl)phosphane has numerous applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in biochemical applications, including enzyme inhibition studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diphenyl(1-phenylethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic cycles . This coordination can influence the reactivity and selectivity of the metal catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Another tertiary phosphine with similar properties but different substituents.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
1,1’-Bis(diphenylphosphino)ferrocene: A bidentate ligand with two phosphine groups attached to a ferrocene backbone.
Uniqueness
Diphenyl(1-phenylethyl)phosphane is unique due to its specific substituents, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and selectivity in catalytic applications, making it a valuable compound for specialized research and industrial applications .
Propriétés
Numéro CAS |
38957-97-0 |
|---|---|
Formule moléculaire |
C20H19P |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
diphenyl(1-phenylethyl)phosphane |
InChI |
InChI=1S/C20H19P/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
Clé InChI |
UVZKJHRQTWMODH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





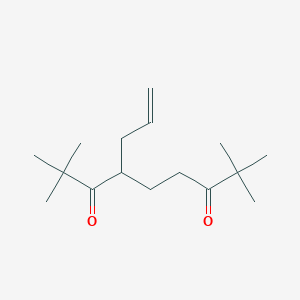


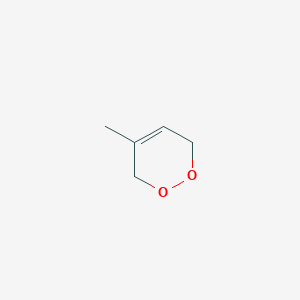
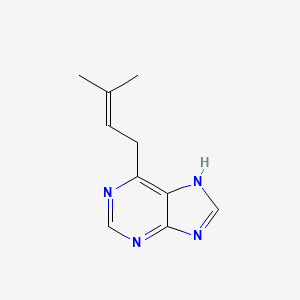
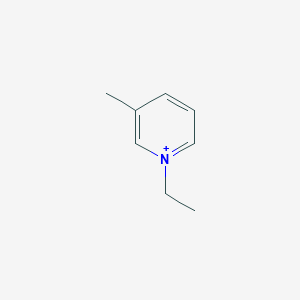


![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
